![molecular formula C14H12F2O2 B7790330 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- CAS No. 24133-58-2](/img/structure/B7790330.png)
1,2-Ethanediol, 1,2-bis(4-fluorophenyl)-
Overview
Description
1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- is a useful research compound. Its molecular formula is C14H12F2O2 and its molecular weight is 250.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gel Permeation Chromatography : Bead polymers synthesized from 1,2-bis-(4-vinylphenyl)-ethanediol-1,2 and styrene have been applied in gel permeation chromatography (Braun & Brendlein, 1973).
Fluorescent Materials : Synthesized complexes of 1,2-Bis(2-benzimidazolyl)-1,2-ethanediol with various metals (Co(II), Cu(II), and Fe(II)) exhibit good fluorescent properties, indicating their potential use in material sciences (Key, 2009).
Silver Nanoclusters : The use of 1,2-bis(diphenylphosphino)ethane and tris(4-fluorophenyl)phosphine in the synthesis of hydride-rich silver nanoclusters highlights the versatility of similar compounds in nanotechnology and material sciences (Bootharaju et al., 2016).
Antiestrogens in Cancer Research : 1,1,2,2-Tetraalkyl-1,2-diphenylethanes, which are structurally related to 1,2-bis(4-fluorophenyl)ethanediol, have shown inhibitory activity against hormone-dependent mammary adenocarcinoma, indicating potential applications in cancer treatment (Hartmann et al., 1980).
Photolabile Protecting Groups : Bis(o-nitrophenyl)ethanediol, a related compound, has been used as a photolabile protecting group for ketones and aldehydes, indicating the potential of 1,2-Ethanediol derivatives in synthetic chemistry (Blanc & Bochet, 2003).
Pharmacological Agents : The derivatives of 1,2-Ethanediol, such as 1,2-bis(2-aryl-1,3-thiazolidine-4-one 1,1-dioxide), have been investigated for their anti-histamine, anti-inflammatory, analgesic, and anti-pyretic properties (Vigorita et al., 1988).
properties
IUPAC Name |
1,2-bis(4-fluorophenyl)ethane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHFZTKNJGJNLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373135 | |
Record name | 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24133-58-2 | |
Record name | 1,2-Ethanediol, 1,2-bis(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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